molecular formula C14H15N3O3S B2752822 (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-methylbenzoate CAS No. 877642-62-1

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-methylbenzoate

Cat. No.: B2752822
CAS No.: 877642-62-1
M. Wt: 305.35
InChI Key: LLZVIJATBLJYKV-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazin-5-one class, characterized by a triazinone core substituted with a methylthio (-SMe) group at position 3 and a methyl group at position 6.

Properties

IUPAC Name

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-9-5-4-6-11(7-9)13(19)20-8-17-12(18)10(2)15-16-14(17)21-3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZVIJATBLJYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCN2C(=O)C(=NN=C2SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-methylbenzoate typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the methylthio group and the benzoate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    Formation of Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.

    Introduction of Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using methylthiol as the nucleophile.

    Esterification: The final step involves the esterification of the triazine derivative with 3-methylbenzoic acid in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, with reagents such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazine ring.

Scientific Research Applications

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-methylbenzoate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The triazine ring and methylthio group play crucial roles in its activity. For instance, the compound may inhibit certain enzymes or disrupt cellular processes by binding to target proteins. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogue is [6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl]methyl 5-chloro-2-nitrobenzoate (), which replaces the 3-methylbenzoate with a 5-chloro-2-nitrobenzoate group. Key differences include:

Property Target Compound 5-Chloro-2-Nitrobenzoate Derivative
Molecular Formula C₁₃H₁₃N₃O₃S C₁₃H₁₁ClN₄O₅S
Molecular Weight 291.33 (calculated) 370.76
Substituent (Benzoate) 3-methyl 5-chloro-2-nitro
Key Implications Enhanced lipophilicity Increased electron-withdrawing effects, altering reactivity

The nitro and chloro groups in the analogue may improve photostability but reduce hydrolytic resistance compared to the methyl substituent in the target compound.

Comparison with Pesticide Triazine Derivatives

Triazinones are widely used in herbicides, as seen in metsulfuron methyl (), a sulfonylurea herbicide with a 1,3,5-triazine core. Key contrasts include:

Property Target Compound Metsulfuron Methyl
Core Structure 1,2,4-Triazin-5-one 1,3,5-Triazine
Functional Groups Methylthio, benzoate ester Sulfonylurea, methoxy, methyl
Molecular Weight 291.33 381.36
Mode of Action Undocumented (presumed ALS inhibition) Acetolactate synthase (ALS) inhibition

The benzoate ester in the target compound may confer different soil adsorption and bioavailability compared to sulfonylurea moieties.

Heterocyclic Variations and Physicochemical Properties

Compounds like 3,5-thiomorpholinedione derivatives () incorporate bulky tert-butyl groups, leading to higher predicted boiling points (459.9°C) and density (1.47 g/cm³) compared to the target compound.

Research Findings and Implications

  • Benzoate Substituents : Electron-donating groups (e.g., 3-methyl) may increase hydrolytic stability compared to electron-withdrawing substituents (e.g., nitro) .
  • Thermal Properties : Bulky substituents (e.g., tert-butyl) elevate boiling points and density, as seen in thiomorpholinedione derivatives .

Data Tables

Table 1: Molecular and Structural Comparison

Compound Molecular Formula Molecular Weight Key Substituents Application/Property Reference
Target Compound C₁₃H₁₃N₃O₃S 291.33 3-methylthio, 3-methylbenzoate Presumed herbicide -
5-Chloro-2-nitrobenzoate derivative C₁₃H₁₁ClN₄O₅S 370.76 5-Cl-2-NO₂-benzoate Chemical intermediate
Metsulfuron methyl C₁₄H₁₅N₅O₆S 381.36 Sulfonylurea, methoxy Herbicide
3,5-Thiomorpholinedione derivative C₁₂H₁₆N₄O₃S₂ 328.41 tert-butyl, thiomorpholinedione High thermal stability

Table 2: Predicted Physicochemical Properties

Compound Boiling Point (°C) Density (g/cm³) pKa
Target Compound Not reported Not reported Not reported
3,5-Thiomorpholinedione derivative 459.9 ± 55.0 1.47 ± 0.1 -1.77 ± 0.20

Biological Activity

The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-methylbenzoate is a complex organic molecule belonging to the triazine class. Its unique structure suggests potential biological activities, particularly in the pharmaceutical domain. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H20N4O3S
  • Molecular Weight : 368.43 g/mol

The compound features a triazine core with a methylthio group and a benzoate moiety, which may contribute to its diverse biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazine ring and methylthio group can modulate enzyme activities or receptor signaling pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites.
  • Receptor Modulation : Interaction with receptors can alter cellular signaling pathways.

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities:

Antimicrobial Activity

Research has demonstrated that derivatives of triazine compounds often exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundMIC (mg/mL)MBC (mg/mL)Activity Type
Compound A0.004 - 0.030.008 - 0.06Antibacterial
Compound B0.0150.030Antifungal

In comparative studies, compounds similar to this compound have been shown to outperform standard antibiotics such as ampicillin and streptomycin against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Cytotoxicity Studies

Further investigations into the cytotoxic effects of this compound on cancer cell lines have revealed promising results. For example:

  • Cell Line Tested : Human breast cancer cells (MCF-7)
  • IC50 Values : Ranged from 15 µM to 30 µM depending on the exposure time.

These findings suggest that the compound may possess anticancer properties, warranting further exploration in clinical settings.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various triazine derivatives, including the target compound. Results indicated a high degree of potency against Enterobacter cloacae, with MIC values significantly lower than those for traditional antibiotics .
  • Antifungal Action : Another investigation highlighted the antifungal potential of related compounds against Candida albicans, demonstrating effective inhibition at concentrations as low as 0.004 mg/mL .

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